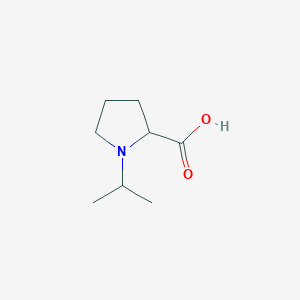
1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane is an organochlorosilane compound with the molecular formula C2H4Cl8Si3 . This compound is known for its unique structure, which includes three silicon atoms and eight chlorine atoms. It is primarily used as a chemical intermediate in various industrial applications .
Métodos De Preparación
The synthesis of 1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane typically involves the chlorination of trisilane derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like alcohols or amines under appropriate conditions.
Hydrolysis: Reacts violently with water, forming hydrogen chloride and silanols.
Reduction: Can be reduced to form lower chlorinated silanes using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields silanols and hydrogen chloride .
Aplicaciones Científicas De Investigación
1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane involves its ability to react with various nucleophiles due to the presence of multiple chlorine atoms. These reactions can lead to the formation of new chemical bonds, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparación Con Compuestos Similares
1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane can be compared with other similar organochlorosilane compounds such as:
1,1,1,3,3,5,5,5-Heptachloro-1,3,5-trisilapentane: Similar structure but with one less chlorine atom.
1,1,1,3,3,5,5,5-Hexachloro-1,3,5-trisilapentane: Contains two fewer chlorine atoms.
The uniqueness of this compound lies in its high chlorine content, which imparts distinct reactivity and chemical properties .
Propiedades
IUPAC Name |
trichloro-[[dichloro(trichlorosilylmethyl)silyl]methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl8Si3/c3-11(4,1-12(5,6)7)2-13(8,9)10/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRQKQHZWFHUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl8Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)












